Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

ADC Development Linker Chemistry Conjugation Stability

Researchers replicating ABBV-400 or ABBV-969 require the precise linker-payload, not generic substitutes. Br-Val-Ala-NH2-BCP 7-MAD-MDCPT (CAS 2857037-70-6) is the identical cytotoxic warhead validated in these clinical-stage ADCs, featuring a potent Topo I inhibitor payload and a stable bromoacetamide-BCP linker. • Achieves 48% ORR in NSCLC when conjugated as ABBV-400. • Enables bispecific ADC research (PSMA×STEAP1) via ABBV-969. • Cleavable Val-Ala linker for targeted lysosomal payload release. Supplied with lot-specific purity analytics for reproducible preclinical outcomes.

Molecular Formula C36H38BrN5O9
Molecular Weight 764.6 g/mol
Cat. No. B12389005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
Molecular FormulaC36H38BrN5O9
Molecular Weight764.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CBr)O
InChIInChI=1S/C36H38BrN5O9/c1-5-36(48)21-7-23-29-19(10-42(23)32(46)20(21)11-49-33(36)47)27(18-6-24-25(51-15-50-24)8-22(18)39-29)34-12-35(13-34,14-34)41-30(44)17(4)38-31(45)28(16(2)3)40-26(43)9-37/h6-8,16-17,28,48H,5,9-15H2,1-4H3,(H,38,45)(H,40,43)(H,41,44)/t17-,28-,34?,35?,36-/m0/s1
InChIKeyRCIVGZZPQGHOGN-JLVKPTLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT: Next-Gen ADC Payload-Linker


Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (CAS 2857037-70-6) is an advanced agent-linker conjugate designed for the development of next-generation antibody-drug conjugates (ADCs) . It is composed of a potent, proprietary topoisomerase I (Top1) inhibitor payload (a camptothecin analog) linked to a unique cleavable dipeptide linker system featuring a bicyclo[1.1.1]pentane (BCP) core and a stable bromoacetamide attachment moiety [1][2]. This construct serves as the critical cytotoxic warhead for several clinical-stage ADC assets, including ABBV-400 (telisotuzumab adizutecan) and ABBV-969, highlighting its central role in AbbVie's oncology pipeline and its potential for creating ADCs with differentiated properties .

Uniqueness of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT


Simple substitution with standard, commercially available ADC linker-payloads (e.g., Val-Cit-PABC-MMAE or MC-VC-PABC-SN-38) is not scientifically valid for research programs aiming to replicate or build upon the specific profiles of ABBV-400 or ABBV-969. This compound is a complex, multi-component entity engineered for a specific purpose. The unique combination of its highly potent Top1 inhibitor payload (7-MAD-MDCPT) and its specialized linker technology (BCP core with a stable bromoacetamide attachment) is a critical design feature intended to minimize systemic payload release and enhance ADC stability [1][2]. Substituting with an alternative Top1 inhibitor payload (like exatecan or deruxtecan) or a different linker chemistry (such as maleimide-based attachment) would result in a fundamentally different ADC with unpredictable and likely divergent pharmacokinetics, safety, and efficacy profiles, negating the purpose of replicating published results from clinical-stage assets [1].

Differentiating Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT from Conventional Payloads


Linker Stability: Bromoacetamide vs. Maleimide

This linker-payload is designed with a stable bromoacetamide attachment for conjugation to the antibody, in contrast to the commonly used maleimide chemistry. Maleimide-based linkers are known to undergo retro-Michael addition, leading to payload deconjugation and systemic release over time [1]. The bromoacetamide linkage is designed to circumvent this specific instability, resulting in a more stable ADC with potentially lower off-target toxicity [2].

ADC Development Linker Chemistry Conjugation Stability

7-MAD-MDCPT Topoisomerase I Inhibition

The payload portion of this conjugate, 7-MAD-MDCPT, is a camptothecin analog . While the exact IC50 value for the isolated 7-MAD-MDCPT payload against purified Top1 is not publicly disclosed in the provided search results, it is described as a 'potent' inhibitor [1]. For benchmarking, the parent compound camptothecin has a reported Top1 IC50 of 679 nM [2]. Analogs like the related Gly-7-MAD-MDCPT show cytotoxicity against various cancer cells with an IC50 range of 10-1000 nM . This indicates that the 7-MAD-MDCPT payload operates in a similar or potentially improved high-potency range compared to other clinically relevant camptothecin derivatives, a necessary characteristic for an effective ADC warhead.

Topoisomerase I Camptothecin Analogs Cytotoxicity

BCP Linker Core Advantages

The linker of this conjugate uniquely incorporates a bicyclo[1.1.1]pentane (BCP) moiety . In medicinal chemistry, BCP is established as a non-classical bioisostere for phenyl rings, known for improving drug-like properties such as solubility, metabolic stability, and passive permeability compared to conventional aromatic linkers [1]. While specific comparative data for this exact BCP-containing linker against a phenyl-based analog is not available in the provided search results, the inclusion of the BCP core is a deliberate design element to optimize the physicochemical and pharmacokinetic profile of the final ADC, offering a potential advantage over more traditional linker designs.

Bioisostere Bicyclo[1.1.1]pentane Drug-Linker Design

Key Applications of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT


c-Met Targeting ADC Replication (ABBV-400)

This compound is the exact linker-payload used to construct ABBV-400, an ADC targeting c-Met that has shown promising clinical efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) with an objective response rate (ORR) of 48% in one study [1]. Procuring this specific linker-payload is essential for research groups aiming to generate preclinical data directly comparable to these clinical results, validate novel assays, or explore combination therapies with the same warhead [2][3].

Prostate Cancer Dual-Targeting ADC (ABBV-969)

This linker-payload is the core cytotoxic component of ABBV-969, a first-in-class, dual-targeting ADC against PSMA and STEAP1 for metastatic castration-resistant prostate cancer (mCRPC) [4]. It is intended for use in creating bispecific ADCs that leverage the unique DVD-Ig format to potentially increase tumor coverage and durability of therapy [4]. Procurement is critical for researchers focused on dual-targeting strategies or prostate cancer models using the exact payload validated in this clinical asset.

Next-Gen Linker: Bromoacetamide and BCP Core

This conjugate serves as a prime example of next-generation linker technology. The combination of a stable bromoacetamide attachment (designed to prevent payload deconjugation) and a BCP core (designed for improved solubility and metabolic stability) represents a significant advancement over traditional maleimide- and aromatic-based linkers [5][6]. Procuring this compound enables research into linker stability assays, cathepsin B cleavage studies, and comparative pharmacokinetic evaluations against standard linker-payload systems.

Val-Ala Cleavable Linker Validation

The Val-Ala dipeptide linker is a well-established substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells [5]. This specific conjugate allows researchers to study the efficiency and specificity of this cleavage mechanism when paired with the unique 7-MAD-MDCPT payload and BCP core. It is a valuable tool for validating linker-payload release in specific cancer cell lines or in vivo models known to have high cathepsin B activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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